molecular formula C20H30N4O2 B2425781 N1-cyclopentyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049508-11-3

N1-cyclopentyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Cat. No.: B2425781
CAS No.: 1049508-11-3
M. Wt: 358.486
InChI Key: AIJHVHQYZHUGIN-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound features a cyclopentyl group, a phenylpiperazine moiety, and an oxalamide linkage, making it a versatile molecule for various chemical and biological studies.

Mechanism of Action

Target of Action

The primary targets of N-cyclopentyl-N’-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the cholinergic system, which is involved in numerous physiological functions, including memory and cognition .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been found to exhibit potent inhibitory activity against AChE, and to a lesser extent, BuChE . The inhibition of these enzymes leads to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission .

Biochemical Pathways

The inhibition of AChE and BuChE affects the cholinergic pathway. Under normal conditions, AChE and BuChE hydrolyze acetylcholine to terminate its action at the synapses. By inhibiting these enzymes, the compound prolongs the action of acetylcholine, leading to enhanced cholinergic transmission . This can have various downstream effects, particularly in the context of neurodegenerative diseases like Alzheimer’s disease, where cholinergic deficits are commonly observed .

Result of Action

The primary result of the action of N-cyclopentyl-N’-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is the enhancement of cholinergic transmission due to increased acetylcholine levels . This can lead to improved cognitive function, particularly in the context of neurodegenerative diseases like Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopentyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide typically involves the following steps:

    Formation of the Phenylpiperazine Intermediate: The initial step involves the synthesis of 4-phenylpiperazine through the reaction of phenylamine with piperazine under controlled conditions.

    Alkylation: The phenylpiperazine intermediate is then alkylated with 3-bromopropylamine to form the N-(3-(4-phenylpiperazin-1-yl)propyl)amine.

    Oxalamide Formation: Finally, the N-(3-(4-phenylpiperazin-1-yl)propyl)amine is reacted with cyclopentyl isocyanate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopentyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide group to amines.

    Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N1-cyclopentyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-cyclopentyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is unique due to its cyclopentyl group and oxalamide linkage, which confer distinct chemical properties and biological activities compared to other similar compounds.

Properties

IUPAC Name

N'-cyclopentyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c25-19(20(26)22-17-7-4-5-8-17)21-11-6-12-23-13-15-24(16-14-23)18-9-2-1-3-10-18/h1-3,9-10,17H,4-8,11-16H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJHVHQYZHUGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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